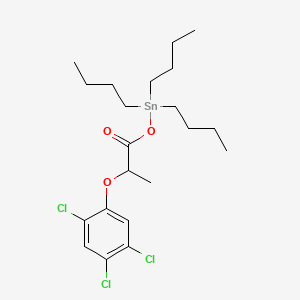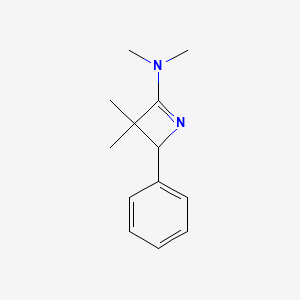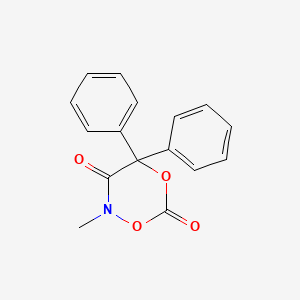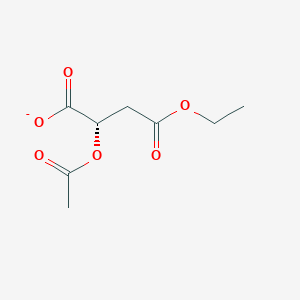
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate is an organic compound with a complex structure that includes an acetyloxy group, an ethoxy group, and a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate typically involves esterification reactions. One common method is the reaction of (2S)-2-hydroxy-4-ethoxy-4-oxobutanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology, which allows for precise control over reaction conditions and improved scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Oxidation: The ethoxy group can be oxidized to form aldehydes or carboxylic acids.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: (2S)-2-hydroxy-4-ethoxy-4-oxobutanoic acid and acetic acid.
Oxidation: (2S)-2-(Acetyloxy)-4-oxo-4-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Mecanismo De Acción
The mechanism of action of (2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can be hydrolyzed to release acetic acid, which may then participate in various biochemical pathways. The ethoxy group can undergo metabolic transformations, leading to the formation of active metabolites .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-(Acetyloxy)(phenyl)ethanoic acid
- (2S)-2-(Acetyloxy)-4-methoxy-4-oxobutanoate
- (2S)-2-(Acetyloxy)-4-propoxy-4-oxobutanoate
Uniqueness
(2S)-2-(Acetyloxy)-4-ethoxy-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
76318-58-6 |
|---|---|
Fórmula molecular |
C8H11O6- |
Peso molecular |
203.17 g/mol |
Nombre IUPAC |
(2S)-2-acetyloxy-4-ethoxy-4-oxobutanoate |
InChI |
InChI=1S/C8H12O6/c1-3-13-7(10)4-6(8(11)12)14-5(2)9/h6H,3-4H2,1-2H3,(H,11,12)/p-1/t6-/m0/s1 |
Clave InChI |
HHAVCMHPQDURJV-LURJTMIESA-M |
SMILES isomérico |
CCOC(=O)C[C@@H](C(=O)[O-])OC(=O)C |
SMILES canónico |
CCOC(=O)CC(C(=O)[O-])OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)

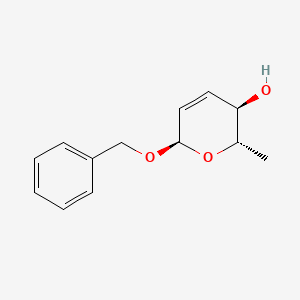
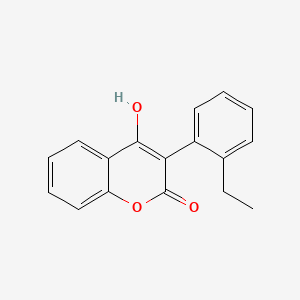

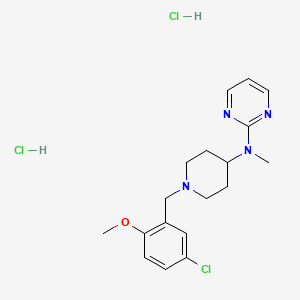
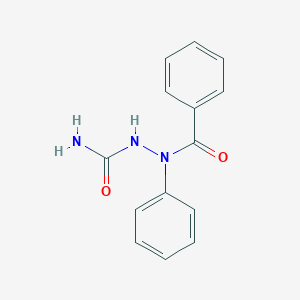
![4-[2-(4-Nitrophenyl)ethenyl]phenyl 4-(pentyloxy)benzoate](/img/structure/B14448987.png)
![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)

